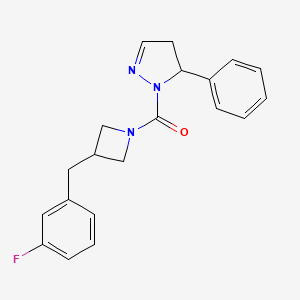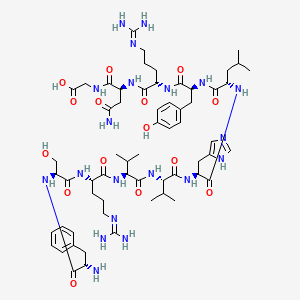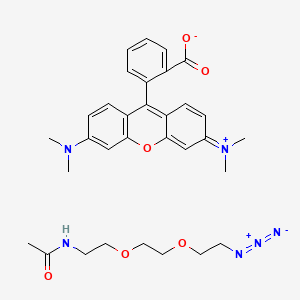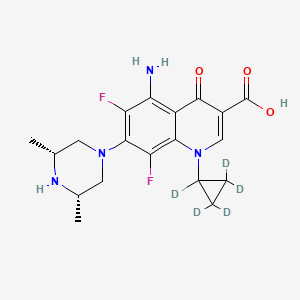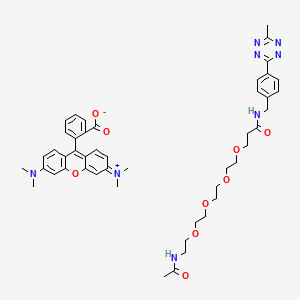
TAMRA-PEG4-Me-Tet
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAMRA-PEG4-Me-Tet is a fluorescent dye derivative of TAMRA (tetramethylrhodamine) containing four polyethylene glycol (PEG) units. This compound also includes a tetrazine group, which allows it to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups . This unique structure makes it highly valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG4-Me-Tet involves the conjugation of TAMRA with PEG units and the subsequent attachment of a tetrazine group. The general synthetic route includes:
Conjugation of TAMRA with PEG units: This step involves the reaction of TAMRA with PEG4, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an ester bond.
Attachment of Tetrazine Group: The PEGylated TAMRA is then reacted with a tetrazine derivative under mild conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of PEGylated TAMRA using automated reactors.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
TAMRA-PEG4-Me-Tet primarily undergoes the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction is highly specific and efficient, making it suitable for bioconjugation applications .
Common Reagents and Conditions
Reagents: Tetrazine group in this compound reacts with TCO-containing molecules.
Conditions: The iEDDA reaction typically occurs under mild conditions, such as room temperature and neutral pH
Major Products
The major product of the iEDDA reaction involving this compound is a stable covalent adduct formed between the tetrazine group and the TCO group .
Scientific Research Applications
TAMRA-PEG4-Me-Tet has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in click chemistry reactions to study molecular interactions and reaction mechanisms
Biology: Employed in live-cell imaging and fluorescence microscopy to label and track biomolecules
Medicine: Utilized in diagnostic assays and therapeutic research to study disease mechanisms and drug delivery systems
Industry: Applied in the development of biosensors and diagnostic tools for various industrial applications
Mechanism of Action
The mechanism of action of TAMRA-PEG4-Me-Tet involves its ability to undergo the iEDDA reaction with TCO-containing molecules. This reaction forms a stable covalent bond, allowing the fluorescent dye to label and track specific biomolecules. The tetrazine group in this compound is the key molecular target, and the iEDDA reaction pathway is the primary mechanism involved .
Comparison with Similar Compounds
Similar Compounds
TAMRA-PEG8-Me-Tet: Contains eight PEG units and a tetrazine group, similar to TAMRA-PEG4-Me-Tet
TAMRA-PEG4-NHS: Contains four PEG units and an NHS ester group, used for amine-reactive labeling
Uniqueness
This compound is unique due to its specific combination of four PEG units and a tetrazine group, which allows it to undergo the iEDDA reaction efficiently. This makes it highly suitable for bioconjugation and imaging applications, providing high specificity and stability .
Properties
Molecular Formula |
C47H56N8O9 |
|---|---|
Molecular Weight |
877.0 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C23H34N6O6/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18-26-28-23(29-27-18)21-5-3-20(4-6-21)17-25-22(31)7-9-32-11-13-34-15-16-35-14-12-33-10-8-24-19(2)30/h5-14H,1-4H3;3-6H,7-17H2,1-2H3,(H,24,30)(H,25,31) |
InChI Key |
ZOCSOBNSROFLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



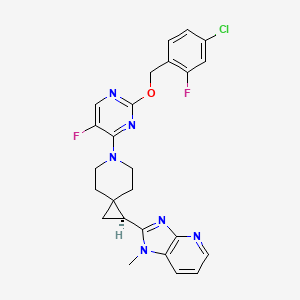

![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)
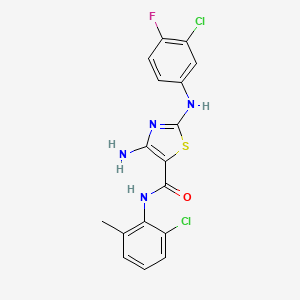

![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
